molecular formula C12H20O6P2 B15382359 Tetramethyl-P-xylylenebisphosphonate

Tetramethyl-P-xylylenebisphosphonate

Cat. No.: B15382359
M. Wt: 322.23 g/mol
InChI Key: CYAHBIUJNSYVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl-P-xylylenebisphosphonate, with the CAS Number 52577-04-5 and molecular formula C12H20O6P2, is a synthetic bisphosphonate ester of interest in chemical and materials research . This compound belongs to the broader class of bisphosphonates, molecules characterized by a central phosphorus-carbon-phosphorus core that confers a high affinity for mineral surfaces, particularly calcium and hydroxyapatite . While its direct biological activity is less characterized than its nitrogen-containing therapeutic relatives, its molecular structure serves as a key precursor or model compound for developing novel materials and exploring structure-activity relationships. Researchers value this compound for its potential application in creating functionalized surfaces and metal-organic frameworks (MOFs), where the phosphonate groups can act as robust coordinating ligands for various metal ions. In medicinal chemistry, it provides a versatile scaffold for synthesizing more complex, target-specific bisphosphonate derivatives. The mechanism of action for bisphosphonate compounds varies with their specific structure. Therapeutically used nitrogen-containing bisphosphonates (N-BPs) like alendronate and zoledronic acid inhibit bone resorption by targeting the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts, disrupting essential cellular functions and leading to apoptosis . In contrast, non-nitrogenous bisphosphonates can be metabolically incorporated into non-functional analogues of adenosine triphosphate (ATP), which also promotes osteoclast apoptosis . This compound is presented for research applications only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H20O6P2

Molecular Weight

322.23 g/mol

IUPAC Name

[2,3,5,6-tetramethyl-4-(phosphonomethyl)phenyl]methylphosphonic acid

InChI

InChI=1S/C12H20O6P2/c1-7-8(2)12(6-20(16,17)18)10(4)9(3)11(7)5-19(13,14)15/h5-6H2,1-4H3,(H2,13,14,15)(H2,16,17,18)

InChI Key

CYAHBIUJNSYVEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CP(=O)(O)O)C)C)CP(=O)(O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Structural and Molecular Variations

Key Compounds for Comparison :

Tetraethyl (p-xylylene)bisphosphonate (CAS 4546-04-7)

  • Structure : Para-xylylene bridge with ethyl ester groups.
  • Molecular Formula : C₁₆H₂₈O₆P₂.
  • Molecular Weight : 378.35 g/mol.
  • Key Features : Enhanced solubility in organic solvents due to ethyl esters; slower hydrolysis kinetics than methyl esters .

Tetraisopropyl Fluoromethylenediphosphonate (CAS 1312032-30-6)

  • Structure : Fluoromethylene bridge with isopropyl esters.
  • Molecular Formula : C₁₃H₂₉FO₆P₂.
  • Molecular Weight : 362.30 g/mol.
  • Key Features : Fluorine’s electron-withdrawing effect increases electrophilicity, enabling nucleophilic substitutions; isopropyl esters confer steric hindrance, reducing reactivity .

Tetraethyl (chloromethylene)bisphosphonate (CAS 50870-71-8)

  • Structure : Chloromethylene bridge with ethyl esters.
  • Molecular Formula : C₉H₂₁ClO₆P₂.
  • Molecular Weight : 322.66 g/mol.
  • Key Features : Chlorine enhances reactivity in elimination or cross-coupling reactions; smaller bridge reduces thermal stability compared to aromatic systems .

Tetraethyl Vinylidenebisphosphonate

  • Structure : Vinylidene bridge with ethyl esters.
  • Molecular Formula : C₁₀H₂₀O₆P₂.
  • Molecular Weight : 306.20 g/mol.
  • Key Features : Conjugated double bond enables Michael additions and cycloadditions, serving as a versatile synthon for functionalized bisphosphonates .
Reactivity Trends :
  • Aromatic Bridges (Tetramethyl-P-xylylenebisphosphonate) :

    • Stability: Resists hydrolysis and thermal degradation due to aromatic conjugation .
    • Applications: Metal coordination polymers, flame-retardant additives.
  • Aliphatic Halogenated Bridges (Fluoro-/Chloromethylene) :

    • Fluoromethylene: High electrophilicity suits SN2 reactions (e.g., drug-prodrug transformations) .
    • Chloromethylene: Reacts with Grignard reagents or amines to form C–N/C–C bonds .
  • Vinylidene Bridges :

    • Undergo 1,3-dipolar cycloadditions with nitrones or diazo compounds for heterocycle synthesis .
Ester Group Effects :
  • Methyl vs. Ethyl vs. Isopropyl Esters :
    • Methyl: Faster hydrolysis (e.g., prodrug activation) but lower solubility.
    • Ethyl: Balanced solubility and stability for industrial applications.
    • Isopropyl: Steric hindrance slows reactions, useful in controlled-release formulations .

Comparative Data Table

Compound Name Bridge Type Ester Groups Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound p-xylylene (aromatic) Methyl C₁₆H₂₈O₆P₂ 378.35 Metal chelation, flame retardants
Tetraethyl (p-xylylene)bisphosphonate p-xylylene (aromatic) Ethyl C₁₆H₂₈O₆P₂ 378.35 Solvent-based syntheses
Tetraisopropyl Fluoromethylenediphosphonate Fluoromethylene Isopropyl C₁₃H₂₉FO₆P₂ 362.30 Electrophilic substitutions
Tetraethyl (chloromethylene)bisphosphonate Chloromethylene Ethyl C₉H₂₁ClO₆P₂ 322.66 Cross-coupling reactions
Tetraethyl Vinylidenebisphosphonate Vinylidene Ethyl C₁₀H₂₀O₆P₂ 306.20 Cycloadditions, Michael acceptors

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Tetramethyl-P-xylylenebisphosphonate, and how do solvent choices impact reaction efficiency?

  • Methodological Answer : The synthesis typically involves condensation reactions between phosphorus reagents and xylylene derivatives. A common approach uses tetraalkyl esters of 1-hydroxyalkylidenebisphosphonates, with methanol or ethanol as solvents to stabilize intermediates. Avoid aqueous solvents, as water reacts with phosphorus trichloride (a common reagent) to form phosphorous acid, reducing yield . For reproducibility, follow protocols outlined in studies using NMR to confirm intermediate formation (e.g., monitoring P-C(OH)-P rearrangement ).

Q. How can researchers rigorously characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Focus on 31^{31}P NMR to track phosphorus environments (e.g., peaks at δ 20–25 ppm for bisphosphonate esters) and 1^{1}H/13^{13}C NMR for alkyl/aryl group confirmation .
  • X-ray crystallography : Use single-crystal diffraction to resolve steric effects of the tetramethyl groups and verify tetrahedral geometry around phosphorus atoms .
  • Mass spectrometry : Employ ESI-MS to detect molecular ion peaks and fragmentation patterns, ensuring no hydrolysis or side products .

Q. What solvents and conditions are optimal for solubility testing of this compound?

  • Methodological Answer : Test solubility sequentially in polar aprotic solvents (e.g., DMSO, DMF), followed by chlorinated solvents (e.g., dichloromethane). Use UV-Vis spectroscopy (200–400 nm) to detect solubility limits, referencing standard phosphate solution protocols for calibration . Note that steric hindrance from methyl groups may reduce solubility in non-polar solvents.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for bisphosphonate derivatives like this compound?

  • Methodological Answer :

  • Mechanistic studies : Use isotopic labeling (e.g., 18^{18}O in hydroxyl groups) to trace rearrangement pathways, as seen in P-C(OH)-P to P-CO-P transformations .
  • Computational modeling : Apply DFT calculations to compare energy barriers for proposed mechanisms (e.g., acid-catalyzed vs. thermal rearrangements) .
  • Controlled experiments : Vary catalysts (e.g., HCl vs. Lewis acids) and monitor intermediates via in-situ NMR .

Q. What strategies improve reaction yields and purity in large-scale syntheses of this compound?

  • Methodological Answer :

  • Solvent optimization : Replace water with anhydrous methanol to minimize side reactions .
  • Catalyst screening : Test organocatalysts (e.g., DMAP) to enhance esterification efficiency .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How does this compound degrade under varying pH and temperature conditions, and how can stability be assessed?

  • Methodological Answer :

  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis products (e.g., free phosphonic acids) .
  • pH profiling : Use buffered solutions (pH 1–13) to identify degradation hotspots; bisphosphonates typically degrade faster in acidic conditions due to ester hydrolysis .

Q. How should researchers address discrepancies in spectroscopic data across studies (e.g., NMR shifts, crystallographic parameters)?

  • Methodological Answer :

  • Standardization : Calibrate instruments using certified reference materials (e.g., trimethyl phosphate for 31^{31}P NMR) .
  • Data cross-validation : Compare results with structurally analogous compounds (e.g., tetraethyl biphenylenebisphosphonate) to identify systematic errors .
  • Collaborative verification : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database for independent validation .

Methodological Framework for Experimental Design

  • Problem identification : Align synthesis/analysis goals with gaps in bisphosphonate chemistry (e.g., steric effects of methyl groups on coordination chemistry) .
  • Data integration : Combine spectroscopic, crystallographic, and computational data to build a robust mechanistic model .
  • Ethical rigor : Document synthetic hazards (e.g., phosphorus trichloride toxicity) and adhere to institutional safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.